![molecular formula C21H16ClN3O2S B2546646 N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-02-0](/img/structure/B2546646.png)
N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as CTAP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research led by Gangjee et al. (2008) highlights the synthesis of classical and nonclassical analogues of 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One classical analogue demonstrated the most potent dual inhibitory activity known to date against human TS and DHFR, suggesting a significant potential for antitumor applications Gangjee et al., 2008.
Antimicrobial Activity
The compound's relevance extends to the synthesis of novel heterocyclic compounds with demonstrated antimicrobial activities. Nunna et al. (2014) synthesized derivatives with a sulfamido moiety, evaluated for antibacterial and antifungal activities, indicating its potential in combating microbial infections Nunna et al., 2014.
Antitumor Activity
El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study identified derivatives with significant antitumor activities, suggesting the therapeutic potential of these compounds in cancer treatment El-Morsy et al., 2017.
ACAT-1 Inhibition for Incurable Diseases
Shibuya et al. (2018) identified a derivative as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with selectivity over ACAT-2. This discovery opens up possibilities for treating diseases involving ACAT-1 overexpression, including certain cardiovascular conditions Shibuya et al., 2018.
Mecanismo De Acción
Target of Action
Compounds with similar structures are often involved in binding to specific enzymes or receptors in the body, altering their function. For instance, thieno[3,2-d]pyrimidin derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-6-14(7-9-16)10-23-18(26)11-25-13-24-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXOHIOWUOFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

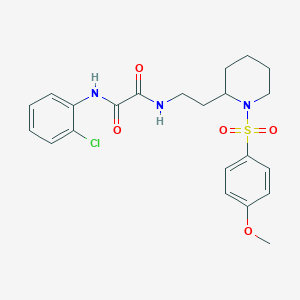

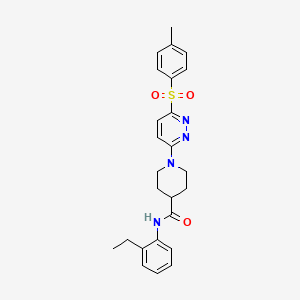
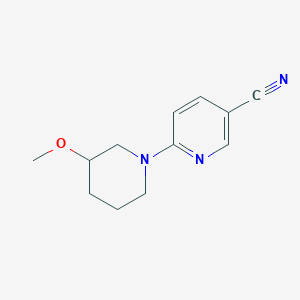
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)
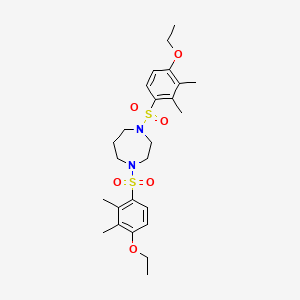
![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2546573.png)
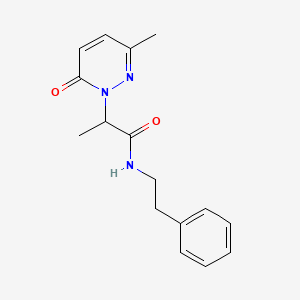

![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)